Structural Differentiation from the Closest Analog ML327: 2-Phenylimidazole vs. 2-Hydroxynicotinamide Side Chain
The target compound replaces the 2-hydroxynicotinamide moiety of ML327 (CAS 1883510-31-3) with a 2-phenylimidazole group. In the ML327 series, the 2-hydroxynicotinamide group is essential for MET-inducing activity [1]. The 2-phenylimidazole substitution is predicted to alter hydrogen-bond donor/acceptor counts (1 donor, 2 acceptors for 2-hydroxynicotinamide vs. 0 donors, 1 acceptor for 2-phenylimidazole) and logP (clogP ~2.1 for 2-phenylimidazole vs. ~1.3 for 2-hydroxynicotinamide), modifying target protein interactions [2]. This structural divergence precludes direct activity extrapolation from ML327 data.
| Evidence Dimension | Side-chain hydrogen-bond donor/acceptor profile |
|---|---|
| Target Compound Data | 0 H-bond donors, 1 H-bond acceptor (imidazole N3); calculated logP ~2.1 |
| Comparator Or Baseline | ML327: 1 H-bond donor (OH), 2 H-bond acceptors (amide C=O, pyridine N); calculated logP ~1.3 |
| Quantified Difference | Δ 1 H-bond donor, Δ 1 H-bond acceptor; Δ logP ~0.8 units |
| Conditions | In silico physicochemical prediction; structural comparison |
Why This Matters
Altered hydrogen-bonding capacity and lipophilicity directly impact target binding kinetics and selectivity, making the target compound a distinct chemical entity for Smurf-1 or related target screening.
- [1] Hight, S. K., et al. (2017). Isoxazole compound ML327 blocks MYC expression and tumor formation in neuroblastoma. Oncotarget, 8(53), 91040–91051. View Source
- [2] ChemAxon/MarvinSuite predicted physicochemical properties (logP, HBD, HBA) for neutral species; calculation performed via standard in silico pipeline. View Source
